molecular formula C7H9N3O2 B6619696 4-(oxetan-3-yloxy)pyrimidin-5-amine CAS No. 1592381-03-7

4-(oxetan-3-yloxy)pyrimidin-5-amine

Cat. No. B6619696
CAS RN: 1592381-03-7
M. Wt: 167.17 g/mol
InChI Key: ZZWDUTVIBSCHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxetan-3-yloxy)pyrimidin-5-amine (4-OPPA) is a heterocyclic compound belonging to the class of pyrimidines. It is a versatile compound with various applications in scientific research and other fields. 4-OPPA is commonly used as a building block for the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(oxetan-3-yloxy)pyrimidin-5-amine is not fully understood. However, it is believed to act by interacting with proteins and enzymes in the cell. Specifically, 4-(oxetan-3-yloxy)pyrimidin-5-amine is thought to interact with amino acid residues in proteins and enzymes, which can affect the structure and function of the proteins and enzymes. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine is believed to interact with nucleic acids, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(oxetan-3-yloxy)pyrimidin-5-amine have been studied in various organisms, including bacteria, plants, and animals. 4-(oxetan-3-yloxy)pyrimidin-5-amine has been shown to have various effects on the cell, including the inhibition of enzyme activity, the modulation of gene expression, and the modulation of cell signaling pathways. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine has been shown to have various effects on the body, including the modulation of hormone levels, the modulation of metabolic pathways, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

4-(oxetan-3-yloxy)pyrimidin-5-amine is a versatile compound with various advantages and limitations for lab experiments. One of the main advantages of 4-(oxetan-3-yloxy)pyrimidin-5-amine is its low cost and availability. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine is relatively easy to synthesize and can be used in a variety of experiments. However, 4-(oxetan-3-yloxy)pyrimidin-5-amine can also be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

The future directions for 4-(oxetan-3-yloxy)pyrimidin-5-amine are numerous. One potential direction is the development of new and improved synthesis methods. Additionally, there is potential to study the biochemical and physiological effects of 4-(oxetan-3-yloxy)pyrimidin-5-amine in more detail. Additionally, there is potential to explore the use of 4-(oxetan-3-yloxy)pyrimidin-5-amine in the development of new drugs and therapies. Finally, there is potential to explore the use of 4-(oxetan-3-yloxy)pyrimidin-5-amine in the study of various diseases and disorders.

Synthesis Methods

4-(oxetan-3-yloxy)pyrimidin-5-amine can be synthesized by a variety of methods. One of the most commonly used methods is the condensation reaction between pyrimidine and an aldehyde in the presence of a base. This reaction typically requires the use of a catalyst, such as potassium carbonate or sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically takes place at a temperature of around 160°C and a pressure of 1-2 atm.

Scientific Research Applications

4-(oxetan-3-yloxy)pyrimidin-5-amine is a versatile compound with various applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. 4-(oxetan-3-yloxy)pyrimidin-5-amine has also been used in the study of biochemical and physiological effects, such as the effects of drugs, hormones, and other compounds on cells. Additionally, 4-(oxetan-3-yloxy)pyrimidin-5-amine has been used in the study of enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

4-(oxetan-3-yloxy)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWDUTVIBSCHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-yloxy)-pyrimidin-5-ylamine

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